1-(4-fluoro-1H-indol-3-yl)propan-2-amine
CAS No.:
Cat. No.: VC2308996
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FN2 |
|---|---|
| Molecular Weight | 192.23 g/mol |
| IUPAC Name | 1-(4-fluoro-1H-indol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C11H13FN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 |
| Standard InChI Key | CHLNKUWBOUNNDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CNC2=C1C(=CC=C2)F)N |
Introduction
1-(4-fluoro-1H-indol-3-yl)propan-2-amine is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound is particularly interesting due to its structural features, including a fluorine atom attached to the indole ring, which can significantly influence its chemical and biological properties. The presence of a propan-2-amine side chain further expands its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 1-(4-fluoro-1H-indol-3-yl)propan-2-amine typically involves multi-step reactions starting from appropriate indole precursors. Common methods include:
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Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring.
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Nucleophilic Substitution: Introduction of the fluorine atom and the propan-2-amine side chain can be achieved through nucleophilic substitution reactions.
Biological Activity
While specific biological activity data for 1-(4-fluoro-1H-indol-3-yl)propan-2-amine is limited, compounds with similar structures have shown potential in various therapeutic areas, including anticancer and neurological disorders. The fluorine atom can enhance the compound's stability and bioavailability, making it a promising candidate for further research.
Research Findings and Future Directions
Given the lack of direct research findings on this specific compound, future studies should focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. The compound's potential as a lead molecule in drug discovery could be explored by modifying its structure to enhance its interaction with specific biological targets.
Note:
Due to the limited availability of specific research data on 1-(4-fluoro-1H-indol-3-yl)propan-2-amine, this article provides a general overview based on related compounds and potential applications. Further detailed studies are required to fully understand its properties and biological activities.
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